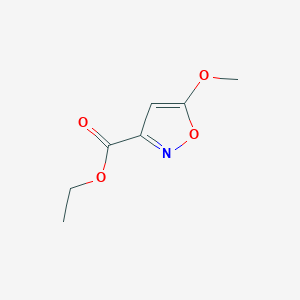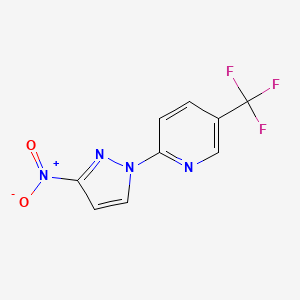![molecular formula C11H10F2N4S B10902323 5-(difluoromethyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10902323.png)
5-(difluoromethyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(difluoromethyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under controlled conditions.
Formation of the Schiff base: The reaction between the triazole derivative and 2-methylbenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the Schiff base, converting it to the corresponding amine.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the triazole ring or the aromatic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
科学的研究の応用
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with unique properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are used in the development of new antibiotics.
Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Antifungal Agents: Triazole-based compounds are widely used as antifungal drugs.
Anticancer Agents: Some triazole derivatives have shown potential as anticancer agents.
Industry
Agriculture: These compounds can be used as fungicides or herbicides.
Pharmaceuticals: They are used in the synthesis of various pharmaceutical drugs.
作用機序
The mechanism of action of 5-(difluoromethyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound, known for its broad range of biological activities.
Fluconazole: A well-known antifungal agent with a triazole core.
Voriconazole: Another antifungal drug with a triazole structure.
Uniqueness
5-(difluoromethyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to the presence of the difluoromethyl group and the Schiff base, which may confer distinct chemical and biological properties compared to other triazole derivatives.
特性
分子式 |
C11H10F2N4S |
|---|---|
分子量 |
268.29 g/mol |
IUPAC名 |
3-(difluoromethyl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H10F2N4S/c1-7-4-2-3-5-8(7)6-14-17-10(9(12)13)15-16-11(17)18/h2-6,9H,1H3,(H,16,18)/b14-6+ |
InChIキー |
FUFNGBDEKXVGAY-MKMNVTDBSA-N |
異性体SMILES |
CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C(F)F |
正規SMILES |
CC1=CC=CC=C1C=NN2C(=NNC2=S)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorobenzyl)-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B10902260.png)
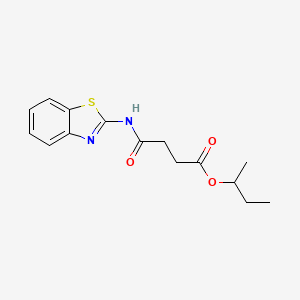

![5-(4-fluorophenyl)-7-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10902276.png)
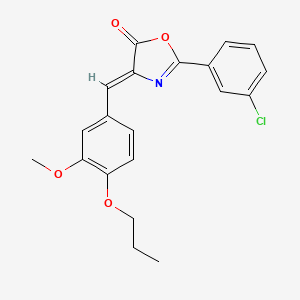
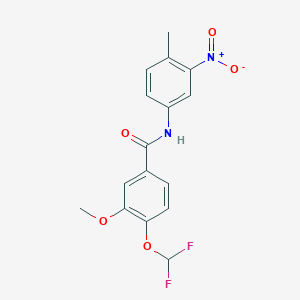
![N-(5-chloropyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10902286.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B10902296.png)
![3-{[(4-tert-butylphenyl)carbonyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B10902302.png)
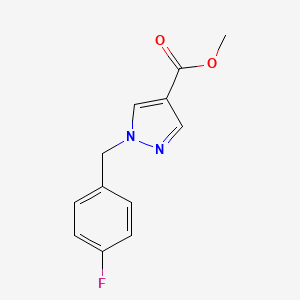
![ethyl 6-[(ethoxycarbonyl)oxy]-2,2,4-trimethylquinoline-1(2H)-carboxylate](/img/structure/B10902309.png)
